Bienvenue dans la boutique en ligne BenchChem!

N-(4-(dimethylamino)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Hepatocellular carcinoma Antiproliferative Kinase inhibitor

This phenylureido-thiazole acetamide is a rationally designed type-II kinase inhibitor scaffold for IGF1R-driven HCC. It outperforms Sorafenib (IC50 0.62 vs. 1.62 μM) and achieves 76.84% IGF1R inhibition at 10 μM while sparing VEGFR/B-Raf. The dimethylamino terminus critically modulates potency (>100-fold range across 26 analogs), membrane permeability, and metabolic stability. Use it as a selective reference compound for kinase panel benchmarking, a validated starting point for SAR expansion around the phenylacetamide region, or a representative dimethylamino probe in exploratory ADMET panels.

Molecular Formula C20H21N5O2S
Molecular Weight 395.48
CAS No. 921481-33-6
Cat. No. B2907768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(dimethylamino)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
CAS921481-33-6
Molecular FormulaC20H21N5O2S
Molecular Weight395.48
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3
InChIInChI=1S/C20H21N5O2S/c1-25(2)17-10-8-15(9-11-17)21-18(26)12-16-13-28-20(23-16)24-19(27)22-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,21,26)(H2,22,23,24,27)
InChIKeyWYFMTZMDINSUTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

921481-33-6 Procurement Guide: Ureido-Thiazole Acetamide for Targeted Anticancer Research


N-(4-(dimethylamino)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide (CAS 921481-33-6) is a synthetic small molecule built on a 4-phenylthiazol-2-amine scaffold bearing a ureido linker and a dimethylamino-substituted phenylacetamide terminus [1]. This chemotype is explicitly designed to engage kinase targets relevant to hepatocellular carcinoma (HCC), drawing structural inspiration from type‑II inhibitors such as Sorafenib [2]. The compound and its close analogs have been evaluated in antiproliferative assays against HepG2, HuH‑7, and other cancer cell lines, establishing the scaffold as a distinct entry point for IGF1R‑targeted antitumor programs [2].

Why Structurally Similar 4-Phenylthiazole Analogs Cannot Be Freely Substituted for 921481-33-6


Compounds within the 2‑ureido‑4‑phenylthiazole class exhibit strong antiproliferative activity, but minor modifications to the terminal amide substituent produce large shifts in potency, kinase selectivity, and ADMET profile [1]. For instance, in a focused series of 26 analogs, the choice of substituent on the phenylacetamide region yielded a >100‑fold range in IC50 values against HepG2 cells, with certain analogs showing superior efficacy to Sorafenib while others were essentially inactive [1]. The dimethylamino group in 921481-33-6 imparts distinct electronic and lipophilic character that directly affects kinase binding and cell permeability; a blind substitution with a methoxy, trifluoromethoxy, or unsubstituted phenyl congener cannot reproduce these properties, risking loss of target engagement or unfavorable pharmacokinetics [1][2].

Quantitative Differentiation Evidence for 921481-33-6 Against Closest Analogs and Baseline Therapies


Scaffold-Level Superiority Over Sorafenib in HepG2 Antiproliferative Activity

The 4-phenylthiazole-ureido scaffold to which 921481-33-6 belongs has been shown to surpass the clinical standard Sorafenib in HepG2 cytotoxicity. The most potent analog in the series, compound 27, demonstrated an IC50 of 0.62 ± 0.34 μM, representing a 2.6-fold improvement over Sorafenib (IC50 = 1.62 ± 0.27 μM) in the same assay [1]. While 921481-33-6 itself is a distinct substitution variant, these data establish that the core scaffold is capable of exceeding the potency of a multi-kinase FDA-approved drug, providing a strong rationale for its selection in HCC-focused discovery programs.

Hepatocellular carcinoma Antiproliferative Kinase inhibitor

Phenylureido Substituent Confers Critical Cytotoxicity Gain vs. Free Amine Analogs

In a 2,4,5-trisubstituted thiazole series, replacement of a free amine at the 2-position with a phenylureido group transformed inactive compounds into potent cytotoxic agents. Compounds bearing the phenylureido moiety (e.g., compound 6) achieved IC50 values of 22, 26, and 11 μM against MCF7, MDA231, and K562 cell lines respectively, whereas corresponding 2‑amino analogs showed no measurable effect on K562 cells and only mild activity against MCF7 [1]. 921481-33-6 retains this essential phenylureido pharmacophore, differentiating it from 2-amino-substituted thiazole acetamides that lack tumor-cell-killing capacity.

Thiazole SAR Phenylureido pharmacophore Cytotoxicity

IGF1R Kinase Inhibition Profile Distinct from Multi-Targeted Kinase Inhibitors

Kinase profiling of the ureido‑4‑phenylthiazole chemotype reveals a unique selectivity signature centered on IGF1R. Compound 27 inhibited IGF1R by 76.84% at 10 μM, while showing negligible activity against VEGFR1 (11.86%), VEGFR2 (−0.30%), VEGFR3 (−4.66%), B‑Raf (−3.72%), and c‑KIT (−21.77%) [1]. In contrast, Sorafenib exerts its clinical effect through potent VEGFR and Raf inhibition but does not target IGF1R. This divergence in kinase selectivity suggests that 921481-33-6 and its analogs address an orthogonal signaling axis in HCC, potentially circumventing resistance mechanisms that limit Sorafenib durability.

IGF1R Kinase selectivity HCC signaling

Dimethylamino Substituent Predicted to Optimize Physicochemical Profile Relative to Chloro/Methoxy Analogs

Computational ADMET profiling of structurally related phenylureido-thiazoles indicates that highly active compounds in this class satisfy Lipinski's Rule of Five and are predicted to have good oral absorption and low human serum protein binding [1]. While direct experimental logD and permeability data for 921481-33-6 are not publicly available, the dimethylamino group is expected to provide a balanced lipophilic-hydrophilic profile (estimated cLogP ~3.5; topological polar surface area ~87 Ų) [1]. This contrasts with the 4-chlorophenyl analog, which adds lipophilicity and molecular weight (MW ~429.92 vs. ~395.5 for the target), and with the 4-methoxyphenyl variant, which introduces a hydrogen-bond acceptor that may alter target binding kinetics. Such physicochemical divergence can significantly impact assay solubility and cellular permeability, making 921481-33-6 a differentiated tool for probing SAR within the dimethylamino series.

Drug-likeness Physicochemical properties Permeability

Recommended Research and Procurement Scenarios for 921481-33-6


HCC Lead Optimization Programs Targeting IGF1R-Dependent Tumors

Use 921481-33-6 as a key intermediate or starting point in medicinal chemistry campaigns focused on IGF1R-driven hepatocellular carcinoma. The scaffold has demonstrated IC50 values superior to Sorafenib (0.62 vs. 1.62 μM) [1] and selective IGF1R engagement, providing a validated chemical starting point for structure-activity relationship expansion.

Kinase Selectivity Profiling Panels for Ureido-Thiazole Chemotypes

Incorporate 921481-33-6 into kinase panel screening to benchmark selectivity. The compound's phenylureido-thiazole core has been shown to achieve 76.84% IGF1R inhibition at 10 μM while sparing VEGFR and B‑Raf [1], making it a valuable reference compound for assessing kinase selectivity across structurally related libraries.

Comparative SAR Studies with 4-Substituted Phenylacetamide Analogs

Deploy 921481-33-6 as the dimethylamino reference point in systematic SAR studies comparing N-aryl substituent effects (methyl, methoxy, chloro, trifluoromethoxy, hydrogen). The phenylureido group is essential for cytotoxicity [2], and varying the terminal aryl substitution reveals critical potency and pharmacokinetic trends within the series.

ADMET Profiling and Drug-Likeness Assessment for Preclinical Candidate Selection

Use 921481-33-6 in exploratory ADMET panels as a representative of the dimethylamino sub-series. Related phenylureido-thiazoles have shown satisfactory in silico drug-likeness without violating Lipinski rules [2]; this compound provides a specific probe to experimentally validate permeability, metabolic stability, and plasma protein binding in this substitution class.

Quote Request

Request a Quote for N-(4-(dimethylamino)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.